molecular formula C14H17Cl2N3O B3208664 N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine hydrochloride CAS No. 1052548-99-8

N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine hydrochloride

Cat. No.: B3208664
CAS No.: 1052548-99-8
M. Wt: 314.2 g/mol
InChI Key: SLPKDNGWPUGMGZ-UHFFFAOYSA-N
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Description

N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine hydrochloride is a synthetic organic compound characterized by a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group at position 5 and a cyclopentanamine moiety linked via a methyl group at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and agrochemical research. This compound is structurally related to fungicidal agents, particularly those targeting cytochrome P450 enzymes in fungal pathogens . Its synthesis typically involves cyclization reactions of hydrazide intermediates followed by alkylation and salt formation.

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopentanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O.ClH/c15-11-7-5-10(6-8-11)14-18-17-13(19-14)9-16-12-3-1-2-4-12;/h5-8,12,16H,1-4,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPKDNGWPUGMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=NN=C(O2)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The activities of these compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group. This suggests that the compound might interact with its targets through electronic interactions, possibly influencing the function of the target proteins.

Biochemical Pathways

Given its potential antitubercular activity, it might interfere with the biochemical pathways essential for the survival and proliferation of Mycobacterium tuberculosis.

Result of Action

Given its potential antitubercular activity, it might inhibit the growth of Mycobacterium tuberculosis.

Biological Activity

N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, characterization, and various biological activities, particularly focusing on anti-inflammatory, antibacterial, and antifungal properties.

Chemical Structure and Properties

The compound features a cyclopentanamine backbone substituted with a 1,3,4-oxadiazole ring and a chlorophenyl group. The molecular formula is C12H14ClN3OC_{12}H_{14}ClN_3O with a molecular weight of approximately 250.71 g/mol .

PropertyValue
Molecular FormulaC12H14ClN3O
Molecular Weight250.71 g/mol
CAS Number397275-66-0

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The oxadiazole moiety is synthesized via cyclization reactions involving hydrazine derivatives and carboxylic acids .

Anti-inflammatory Activity

Research indicates that compounds containing the 1,3,4-oxadiazole nucleus exhibit significant anti-inflammatory effects. In studies using the carrageenan-induced rat paw edema model, various derivatives demonstrated varying degrees of inhibition of paw edema .

Case Study:
In a comparative study, several oxadiazole derivatives were tested for their anti-inflammatory activity. The results indicated that certain substitutions on the oxadiazole ring enhanced the anti-inflammatory effects significantly compared to standard drugs like indomethacin.

Table 2: Inhibition of Paw Edema

CompoundDose (mg/kg)Inhibition after 3h (%)Inhibition after 6h (%)
C-1303.28 ± 0.2858.24
C-2302.48 ± 0.2356.48
Indomethacin401.78 ± 0.3466.44

The data suggests that specific structural modifications can lead to enhanced therapeutic efficacy against inflammation.

Antibacterial and Antifungal Activities

Compounds with the oxadiazole structure have also been reported to possess antibacterial and antifungal properties. These activities are attributed to their ability to disrupt microbial cell wall synthesis or inhibit essential metabolic pathways in bacteria and fungi .

Research Findings:
A study indicated that certain oxadiazole derivatives showed comparable antibacterial activity to well-known sulfonamide antibiotics, highlighting their potential as alternative therapeutic agents .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole rings exhibit notable antimicrobial properties. Studies have shown that N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine hydrochloride demonstrates significant activity against various bacterial strains. This suggests its potential as a lead compound in the development of new antibiotics.

Anticancer Properties

The oxadiazole derivatives are being investigated for their anticancer effects. Preliminary studies have reported that this compound may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Further research is required to elucidate its specific pathways and efficacy against different types of cancer.

Neuroprotective Effects

There is emerging evidence that compounds with similar structures can exert neuroprotective effects. The potential for this compound to protect neuronal cells from oxidative stress and neuroinflammation is an area of active investigation.

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research into its impact on cytokine production and inflammatory pathways could provide insights into its therapeutic potential.

Case Study 1: Antimicrobial Screening

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of various oxadiazole derivatives, including this compound. The compound showed promising results against Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent.

Case Study 2: Anticancer Evaluation

A research group investigated the anticancer properties of this compound in vitro using several cancer cell lines. The results demonstrated significant cytotoxicity and induced apoptosis in treated cells compared to controls, suggesting a mechanism that warrants further exploration in vivo.

Case Study 3: Neuroprotection Studies

In experiments assessing neuroprotective effects, this compound was tested for its ability to reduce neuronal cell death under oxidative stress conditions. Results indicated a protective effect against cell death and reduced levels of reactive oxygen species (ROS), highlighting its potential application in neurodegenerative diseases.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring and chlorophenyl group participate in nucleophilic substitution (S<sub>N</sub>) reactions under specific conditions :

  • Oxadiazole Ring Reactivity :
    The 1,3,4-oxadiazole moiety can undergo ring-opening reactions with strong nucleophiles (e.g., amines, hydrazines) due to electron-deficient characteristics. For example, acidic hydrolysis may cleave the oxadiazole ring to yield hydrazide derivatives.

Reaction Type Reagents/Conditions Product Reference
Acidic HydrolysisConcentrated HCl, refluxHydrazide intermediate
  • Chlorophenyl Group Reactivity :
    The para-chlorine atom on the phenyl ring can be displaced in aromatic nucleophilic substitution (S<sub>N</sub>Ar) under harsh conditions (e.g., high temperature, strong bases).

Electrophilic Aromatic Substitution (EAS)

The 4-chlorophenyl group directs electrophiles to ortho/para positions, though electron-withdrawing effects from the oxadiazole may reduce reactivity :

  • Nitration/Sulfonation : Requires strong acidic conditions (e.g., HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) due to deactivation by the oxadiazole.

Amine Functional Group Reactions

The cyclopentanamine’s secondary amine (as the hydrochloride salt) engages in:

  • Alkylation/Acylation : Free amine (after deprotonation) reacts with alkyl halides or acyl chlorides .

  • Schiff Base Formation : Condensation with aldehydes/ketones under mild conditions .

Reaction Conditions Outcome
AcylationAcetyl chloride, base (Et<sub>3</sub>N), RTN-acylated derivative
Reductive AminationAldehyde, NaBH<sub>3</sub>CN, MeOHSecondary amine derivative

Coordination Chemistry

The nitrogen atoms (oxadiazole N and amine N) act as ligands for metal ions (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>), forming stable complexes :

  • Complexation : Demonstrated in analogs via UV-Vis and FT-IR spectroscopy .

Thermal Decomposition

Thermogravimetric analysis (TGA) of structurally similar oxadiazoles shows decomposition above 200°C, releasing HCl and forming char.

Biochemical Interactions

  • Enzyme Inhibition : Oxadiazole derivatives exhibit inhibitory activity against kinases and proteases via hydrogen bonding and π-π stacking .

  • Receptor Binding : The compound’s amine and aromatic groups enable interactions with biological targets (e.g., melanocortin receptors) .

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related molecules, focusing on substituent effects, biological activity, and synthetic pathways.

Structural Analogues with 1,3,4-Oxadiazole Cores
Compound Name Substituents (Position 2) Substituents (Position 5) Biological Activity Solubility (DMSO)
N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine hydrochloride (Target) Cyclopentanamine (methyl-linked) 4-Chlorophenyl Antifungal (in vitro studies) High (HCl salt)
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) Benzamide-sulfamoyl 4-Methoxyphenylmethyl Antifungal (Candida spp. IC₅₀: 8–12 μM) Moderate (0.5% DMSO)
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) Cyclohexyl-ethyl sulfamoyl Furan-2-yl Antifungal (Aspergillus spp. IC₅₀: 15–20 μM) Moderate (0.5% DMSO)

Key Observations :

  • The cyclopentanamine substituent introduces a basic amine, which differs from the sulfamoyl or benzamide groups in LMM5/LMM11. This may alter binding to fungal cytochrome P450 targets .
Triazole-Based Fungicides (Agrochemical Context)
Compound Name Core Structure Substituents Use Case Mechanism of Action
Metconazole 1,2,4-Triazole 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanol Agricultural fungicide CYP51 inhibition
Triticonazole 1,2,4-Triazole 5-[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanol Seed treatment fungicide Ergosterol biosynthesis disruption
Target Compound 1,3,4-Oxadiazole 5-(4-Chlorophenyl)-cyclopentanamine Experimental antifungal Underexplored (oxadiazole-specific pathway)

Key Observations :

  • Both classes share a 4-chlorophenyl group, critical for hydrophobic interactions with fungal enzyme active sites.
Physicochemical and Pharmacokinetic Data
Property Target Compound LMM5 Metconazole
Molecular Weight (g/mol) 353.3 532.6 319.8
LogP (Predicted) 3.2 ± 0.3 2.8 ± 0.2 4.1 ± 0.3
Water Solubility (mg/L) 25 (HCl salt) <10 <1
Plasma Protein Binding (%) 85–90 (estimated) 92 (experimental) 95 (reported)

Key Observations :

  • The hydrochloride salt of the target compound significantly improves aqueous solubility compared to neutral triazole fungicides like metconazole .
  • Higher LogP in metconazole correlates with field persistence, whereas the target compound’s moderate LogP may favor shorter environmental half-life .

Q & A

Q. What are the established synthetic routes for N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine hydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of oxadiazole derivatives typically involves cyclization of hydrazides or thioureas with appropriate carbonyl compounds. For the target compound, a two-step approach is suggested:

Oxadiazole Core Formation : React 4-chlorobenzoyl hydrazide with cyclopentanamine-linked methyl halide under acidic conditions (e.g., POCl₃) to form the 1,3,4-oxadiazole ring.

Hydrochloride Salt Formation : Treat the free base with HCl in ethanol.
Optimization strategies include:

  • Catalyst Selection : Use sodium hydride as a base for deprotonation, as demonstrated in analogous oxadiazole syntheses .
  • Temperature Control : Maintain 80–100°C during cyclization to balance reaction rate and byproduct formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >75% purity.

Q. What spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Methodological Answer:

  • FT-IR : Confirm the oxadiazole ring (C=N stretch at 1600–1650 cm⁻¹) and N–H stretches (3100–3300 cm⁻¹) .

  • NMR :

    • ¹H NMR : Look for cyclopentyl CH₂ protons (δ 1.5–2.0 ppm) and oxadiazole CH₂ (δ 4.0–4.5 ppm).
    • ¹³C NMR : Oxadiazole carbons appear at δ 160–170 ppm .
  • Single-Crystal X-ray Diffraction : For unambiguous confirmation, grow crystals via slow evaporation (methanol/water). Key parameters (from analogous structures):

    ParameterValue
    Space groupP2₁/c
    Unit cell (Å, °)a = 21.1387, β = 107.81
    R-factor<0.051

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical stability?

Methodological Answer: X-ray data from related oxadiazoles reveal:

  • C–H···π Interactions : Stabilize the lattice (e.g., cyclopentyl CH₂ groups interacting with oxadiazole rings, centroid distances ~3.5 Å) .
  • π-π Stacking : Oxadiazole rings stack with offset distances of 3.8–4.2 Å, enhancing thermal stability.
  • Hydrogen Bonding : N–H···Cl interactions between the hydrochloride salt and adjacent molecules (distance ~2.9 Å).
    Experimental Design :
  • Perform thermal gravimetric analysis (TGA) to correlate interaction strength with decomposition temperatures.
  • Compare packing coefficients (Kitaigorodskii index) for polymorph screening.

Q. How can researchers resolve contradictions in reported bioactivity data for oxadiazole derivatives?

Methodological Answer: Discrepancies in cytotoxicity or antimicrobial activity often arise from:

  • Assay Variability : Standardize protocols (e.g., MTT assay ) using fixed cell lines (e.g., HeLa) and control for solvent effects (DMSO ≤0.1%).
  • Structural Analogues : Compare substituent effects. For example, replacing the 4-chlorophenyl group with a pyridinyl moiety (as in ) alters logP and bioavailability.
  • Statistical Analysis : Apply ANOVA to differentiate significant activity variations (p <0.05) across studies.

Q. What computational strategies are effective for predicting SAR (Structure-Activity Relationships) in oxadiazole-based compounds?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., fungal CYP51 for antifungal activity). Key residues (e.g., Phe228 in C. albicans) may hydrogen-bond with the oxadiazole ring .

  • QSAR Models : Train models with descriptors like topological polar surface area (TPSA) and molar refractivity. For example:

    DescriptorRole in Bioactivity
    LogPMembrane permeability
    TPSASolubility and transport
  • MD Simulations : Run 100 ns trajectories to assess binding stability (RMSD <2.0 Å acceptable).

Q. How can researchers design experiments to evaluate the compound’s metabolic stability in vitro?

Methodological Answer:

  • Hepatocyte Incubation : Use primary human hepatocytes (1 × 10⁶ cells/mL) and monitor parent compound depletion via LC-MS/MS over 60 minutes.
  • CYP450 Inhibition : Screen against CYP3A4 and CYP2D9 using fluorescent probes (e.g., Vivid® substrates). IC₅₀ values <10 µM indicate high inhibition risk.
  • Metabolite Identification : Employ high-resolution MS (HRMS) in positive ion mode. Expected Phase I metabolites include hydroxylated cyclopentyl or N-demethylation products .

Data Contradiction Analysis Example

Issue : Conflicting cytotoxicity IC₅₀ values (e.g., 12 µM vs. 28 µM in similar cell lines).
Resolution Steps :

Replicate Conditions : Ensure identical cell passage numbers, serum concentrations, and exposure times.

Compound Integrity : Verify purity via HPLC (≥95%) and check for salt vs. free base discrepancies.

Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) and nonlinear regression (GraphPad Prism) to calculate IC₅₀.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.